(R)-1-Benzyl-3-hydroxypyrrolidine HCl physicochemical properties
(R)-1-Benzyl-3-hydroxypyrrolidine HCl physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Benzyl-3-hydroxypyrrolidine HCl
Introduction
(R)-1-Benzyl-3-hydroxypyrrolidine is a valuable chiral building block extensively utilized in pharmaceutical research and medicinal chemistry.[1] Its rigid pyrrolidine scaffold, combined with the stereospecific hydroxyl group and the versatile N-benzyl protecting group, makes it a key intermediate in the synthesis of a wide array of biologically active molecules, including those targeting neurological disorders.[1][2] The hydrochloride salt form is of particular interest in drug development, as it typically enhances aqueous solubility and stability, facilitating formulation and preclinical evaluation.
A thorough understanding of a compound's physicochemical properties is a cornerstone of modern drug discovery, directly influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and ultimate therapeutic efficacy.[3][4] This guide provides a comprehensive technical overview of the core physicochemical attributes of (R)-1-Benzyl-3-hydroxypyrrolidine HCl, offering researchers and drug development professionals the foundational data and validated methodologies required for its effective application. The narrative emphasizes not just the "what" but the "why," explaining the causality behind experimental choices and the implications of the data in a preclinical context.
Section 1: Molecular Identity and Core Properties
The fundamental identity of a compound is the bedrock of all subsequent analysis. Precise identification ensures data integrity and reproducibility. (R)-1-Benzyl-3-hydroxypyrrolidine HCl is the hydrochloride salt of the parent free base, (R)-(+)-1-Benzyl-3-pyrrolidinol.
| Identifier | Value | Source |
| IUPAC Name | (3R)-1-benzylpyrrolidin-3-ol hydrochloride | - |
| Synonyms | (R)-1-Benzyl-pyrrolidin-3-ol HCl | [5] |
| CAS Number | 101930-07-8 (Parent Free Base) | |
| Molecular Formula | C₁₁H₁₆ClNO | - |
| Molecular Weight | 213.71 g/mol | Calculated |
| Chemical Structure | ![]() | - |
The following table summarizes the core physicochemical data available for the parent free base, which serves as a crucial reference. Properties of the HCl salt, particularly those related to solubility, will differ significantly.
| Property | Value (Free Base) | Conditions | Source |
| Appearance | Liquid | Ambient | |
| Boiling Point | 116 °C | 0.9 mmHg | [5] |
| Density | 1.07 g/mL | 25 °C | [6] |
| Refractive Index | n20/D 1.548 | 20 °C | [6] |
| Predicted pKa | 14.82 (hydroxyl group) | - | [5] |
Note: The hydrochloride salt is expected to be an off-white to pale brown crystalline solid, analogous to related compounds like (R)-3-Hydroxypyrrolidine hydrochloride.[1] The boiling point of the HCl salt is not a relevant parameter, as it would likely decompose upon heating at atmospheric pressure before boiling.
Section 2: Solubility and Ionization Characteristics
For any potential therapeutic agent, solubility is a critical determinant of bioavailability and developability. The conversion of the parent amine to its hydrochloride salt is a deliberate strategy to leverage the molecule's basicity to enhance aqueous solubility.
The tertiary amine within the pyrrolidine ring is the primary basic center. Its protonation state is governed by its acid dissociation constant (pKa) and the pH of the surrounding medium. The pKa of the conjugate acid (the protonated amine) is expected to be in the range of 9-10, typical for cyclic tertiary amines. This pKa value is the inflection point of the pH-solubility curve.
-
At pH << pKa (e.g., pH 1-7): The amine is predominantly protonated, existing as the cationic species. This charged form interacts favorably with polar water molecules, leading to high aqueous solubility.
-
At pH >> pKa (e.g., pH > 11): The amine is predominantly in its neutral, free base form. The loss of the ionic charge reduces its interaction with water, leading to a significant decrease in aqueous solubility.[7][8]
This pH-dependent behavior is a classic attribute of weakly basic drugs and has profound implications for everything from intravenous formulation design to oral absorption across the gastrointestinal tract.[7]
Caption: Relationship between pH, pKa, and the ionization state of the molecule.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining thermodynamic solubility, providing a self-validating system by ensuring equilibrium is reached.
-
Preparation of Buffers: Prepare a series of biocompatible buffers at various pH levels (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Addition: Add an excess amount of (R)-1-Benzyl-3-hydroxypyrrolidine HCl to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours. Causality: Insufficient equilibration time is a common source of error, leading to an overestimation of solubility. Visual confirmation of solid remaining at the end of the experiment validates that the solution was saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Separate the solid and liquid phases by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Trustworthiness: This step is critical to prevent suspended solid particles from artificially inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a standard curve using known concentrations of the compound. Calculate the solubility at each pH by comparing the response of the saturated solution to the standard curve.
Section 3: Spectroscopic and Spectrometric Characterization
A suite of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule, confirming its structure, purity, and the presence of key functional groups.
Caption: Integrated workflow for the spectroscopic characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include:
-
A multiplet between 7.2-7.4 ppm for the five aromatic protons of the benzyl group.
-
A singlet or AB quartet around 3.7 ppm for the two benzylic (CH₂) protons.
-
A series of multiplets between 1.7-3.0 ppm for the seven protons on the pyrrolidine ring.
-
A broad singlet for the hydroxyl (OH) proton, whose chemical shift is concentration and solvent dependent.
-
-
¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom, confirming the carbon skeleton.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the HCl salt and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.
-
Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum. If further structural confirmation is needed, 2D experiments like COSY (Correlation Spectroscopy) can be performed to establish proton-proton coupling networks.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies.[9]
-
Expected Absorption Bands:
-
~3300 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[10]
-
~3030 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~2850-2950 cm⁻¹ (medium): Aliphatic C-H stretching from the pyrrolidine and benzyl CH₂ groups.
-
~1450-1600 cm⁻¹ (multiple sharp): Aromatic C=C ring stretching.
-
~1100-1200 cm⁻¹ (strong): C-N stretching of the tertiary amine.[11]
-
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (R)-1-Benzyl-3-hydroxypyrrolidine HCl powder directly onto the ATR crystal.
-
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[10]
-
Analysis: Identify the key absorption peaks and compare them to known frequencies for the expected functional groups.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula.
-
Expected Mass: The parent free base (C₁₁H₁₅NO) has a calculated monoisotopic mass of 177.1154 Da.
-
Analysis Mode: Using Electrospray Ionization (ESI) in positive ion mode, the expected species would be the protonated molecule [M+H]⁺, where M is the free base.
-
Expected m/z: The mass-to-charge ratio (m/z) for the [M+H]⁺ ion should be observed at approximately 178.1232.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Data Analysis: Determine the experimental m/z of the most abundant ion. Compare this value to the calculated theoretical mass for the [M+H]⁺ ion. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
Conclusion
(R)-1-Benzyl-3-hydroxypyrrolidine HCl is a chiral synthetic intermediate whose utility in drug development is underpinned by its well-defined physicochemical properties. Its hydrochloride salt form provides high aqueous solubility at physiological pH, a critical advantage for formulation and preclinical studies. The predictable pH-dependent ionization, governed by the pKa of its tertiary amine, is a key characteristic that must be considered throughout the development lifecycle. The structural identity and purity of this compound can be unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and HRMS, which together provide a comprehensive analytical fingerprint. The data and protocols presented in this guide offer a robust framework for researchers, ensuring the reliable and effective use of this important molecule in the pursuit of new therapeutics.
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